molecular formula C20H15N5O B11047744 7-Amino-2-(4-methoxyphenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide

7-Amino-2-(4-methoxyphenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide

Cat. No.: B11047744
M. Wt: 341.4 g/mol
InChI Key: QCZABEHINVUIOI-UHFFFAOYSA-N
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Description

ABT-963 , belongs to the class of pyridazinone derivatives. These compounds have attracted significant attention due to their diverse pharmacological activities. ABT-963 features a unique structure that combines an imidazo[1,5-B]pyridazinone core with an amino group and a cyano (CN) functional group. Its versatile pharmacophore makes it an attractive building block for drug design and synthesis .

Preparation Methods

The synthesis of ABT-963 involves cyclization and functionalization steps. One common method starts with the phenylhydrazone of levulinic acid, which is cyclized to form the pyridazin-3(2H)-one skeleton. Subsequent oxidation using reagents like phosphorus pentachloride (PCl5) yields ABT-963. Other synthetic routes include reactions of hydrazine or aryl hydrazines with ketones, esters, or 1,4-dicarbonyl compounds .

Chemical Reactions Analysis

ABT-963 can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its pharmacological properties.

Scientific Research Applications

ABT-963 has been investigated for its potential in several fields:

    Antihypertensive: It shows activity in lowering blood pressure.

    Platelet Aggregation Inhibition: ABT-963 affects platelet function.

    Analgesic and Anti-Inflammatory: It exhibits pain-relieving and anti-inflammatory effects.

    Antidiabetic and Anticonvulsant: Recent studies explore its use in diabetes and epilepsy.

    Antimicrobial: ABT-963 displays antimicrobial properties.

Mechanism of Action

The precise mechanism of ABT-963 remains an active area of research. It likely interacts with specific molecular targets or pathways to exert its effects. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

ABT-963’s uniqueness lies in its fused imidazo[1,5-B]pyridazinone structure. Similar compounds include other pyridazinones, but ABT-963’s specific combination of substituents sets it apart.

Properties

Molecular Formula

C20H15N5O

Molecular Weight

341.4 g/mol

IUPAC Name

7-amino-2-(4-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C20H15N5O/c1-26-16-9-7-14(8-10-16)18-15(12-21)11-17-19(13-5-3-2-4-6-13)23-20(22)25(17)24-18/h2-11H,1H3,(H2,22,23)

InChI Key

QCZABEHINVUIOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=C(N=C3N)C4=CC=CC=C4)C=C2C#N

Origin of Product

United States

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